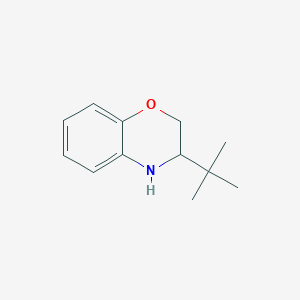
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the acylation of various chiral acyl chlorides . A preparative method for obtaining enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine involves acylation with N-phthaloyl-(S)-phenylalanyl or ®-2-phenoxypropionyl chlorides, followed by the acid hydrolysis of the corresponding diastereomerically pure amides .Molecular Structure Analysis
The molecular structure of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzene ring fused to an oxazine ring .Chemical Reactions Analysis
The kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the acylation by various chiral acyl chlorides . This process can be used to obtain enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine .Physical And Chemical Properties Analysis
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a solid compound with a melting point range of 66.5 - 77 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Food Contact Materials Safety
The European Food Safety Authority (EFSA) has evaluated a derivative of the benzoxazine compound, specifically 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid , for its safety in food contact materials . The assessment concluded that there is no safety concern for consumers if the substance is used in polyolefins, excluding contact with fatty/high-alcoholic and dairy products, and if its migration does not exceed 0.05 mg/kg food.
Antimycotic Applications
A study published in the journal Applied Microbiology and Biotechnology discusses the formulation of a nanosponge hydrogel containing a derivative of the benzoxazine compound for controlling skin fungal ailments . The study highlights the potential of this formulation to enhance the retention of antifungal agents in the skin, showing promising results against Candida albicans.
Biopharmaceutical Stability
Research into the impact of tert-butanol on biopharmaceuticals involves the use of benzoxazine derivatives. Although the specific study details are not provided in the search results, the presence of benzoxazine compounds in this field suggests their role in understanding and enhancing the stability of biopharmaceutical products .
Neurodegenerative Disease Research
A derivative of the benzoxazine compound has been studied for its dual inhibitory action against β-secretase and acetylcholinesterase . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s, where the prevention of amyloid beta peptide aggregation is crucial.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJJKXKIKNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377208 | |
| Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
32278-16-3 | |
| Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research regarding 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine in this paper?
A1: This study [] centers on developing a method for the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine. Kinetic resolution is a crucial technique in organic chemistry to separate enantiomers (mirror-image molecules) from a racemic mixture. The researchers aimed to achieve this separation via acylation reactions using chiral acyl chlorides as resolving agents. This method holds potential for obtaining enantiomerically pure 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine, which could be significant for pharmaceutical applications where specific enantiomers often exhibit distinct biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

